molecular formula C10H12N2O B6254148 1-(1H-indazol-1-yl)propan-2-ol CAS No. 1270737-62-6

1-(1H-indazol-1-yl)propan-2-ol

Cat. No.: B6254148
CAS No.: 1270737-62-6
M. Wt: 176.2
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Description

1-(1H-Indazol-1-yl)propan-2-ol ( 1270737-62-6) is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol. This organic building block features an indazole moiety, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . The indazole ring system is a prominent structural component in several approved therapeutic agents and investigational compounds. Notably, indazole-based derivatives have shown significant potential as targeted anticancer agents , functioning as tyrosine kinase inhibitors . The indazole scaffold is a key feature in FDA-approved drugs such as Axitinib, Pazopanib, and Niraparib, which are used for treating various cancers including renal cell carcinoma and ovarian cancer . Beyond oncology, the indazole core is recognized for its relevance in other research areas, including antifungal and anticonvulsant applications . As such, this compound serves as a versatile synthetic intermediate for researchers in drug discovery and development, providing a valuable template for the synthesis of novel bioactive molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1270737-62-6

Molecular Formula

C10H12N2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation Pathway

The reaction proceeds via initial hydrazone formation, followed by NH₄Cl-assisted intramolecular cyclization (Scheme 1). FTIR and ¹³C NMR data confirm the loss of carbonyl peaks post-cyclization, indicating successful indazole formation. Increasing NH₄Cl to 2 equivalents maximizes yield by accelerating proton transfer.

Palladium-Mediated Coupling

The Heck reaction mechanism involves oxidative addition of Pd⁰ to the iodoindazole, followed by alkene insertion and reductive elimination. Ligands like tri-o-tolylphosphine stabilize the Pd intermediate, preventing aggregation. GC-MS analysis of crude mixtures reveals byproducts from β-hydride elimination, necessitating careful temperature control.

Scalability and Industrial Relevance

The cyclocondensation method is scalable to gram-scale with 85% purity after recrystallization. In contrast, Pd-catalyzed routes require costly catalysts ($320/g for Pd(OAc)₂), making them less viable for large batches. Patent WO2006048745A1 emphasizes THF as a greener solvent alternative to DMF, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group in precursor compounds can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products:

    Oxidation: Formation of ketones.

    Reduction: Formation of amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

1-(1H-indazol-1-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-indazol-1-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole and Imidazole Families

1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol (Compound 10)
  • Structure: Benzimidazole core with ethanol substituent.
  • Molecular Weight : 162.18 g·mol⁻¹ (C₉H₁₀N₂O).
  • Synthesis : Prepared via literature methods involving cyclization and alcohol functionalization .
1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol
  • Structure: Benzimidazole with amino-propanol substituent.
  • Molecular Weight : 191.23 g·mol⁻¹ (C₁₀H₁₃N₃O).
3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol
  • Structure: Imidazole linked to phenyl-propanol.
  • Molecular Weight : 202.25 g·mol⁻¹ (C₁₂H₁₄N₂O).
  • Key Differences : Phenyl group increases hydrophobicity, while imidazole’s smaller ring size reduces steric hindrance compared to indazole .
1-(1H-Imidazol-2-yl)propan-1-one
  • Structure: Imidazole with propanone chain.
  • Molecular Weight : 124.14 g·mol⁻¹ (C₆H₈N₂O).
  • Properties : Ketone group lowers solubility in polar solvents compared to the alcohol in the target compound .

Triazole-Based Analogues

3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol (1b2b)
  • Structure: Triazole with hydroxymethyl and propanol groups.
  • Molecular Weight : 157.17 g·mol⁻¹ (C₆H₁₁N₃O₂).
  • Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) .
  • Key Differences : Triazole’s electron-deficient nature contrasts with indazole’s aromaticity, affecting binding in metalloenzyme interactions .
2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,3-triazol-1-yl)propan-2-ol (11l)
  • Structure : Hybrid triazole-indole derivative with dichlorophenyl group.
  • Properties : Dichlorophenyl enhances antifungal activity, as reported in CYP51 binding studies .

Indene and Non-Heterocyclic Analogues

2-(1H-Inden-1-yl)-propan-2-ol
  • Structure : Indene fused to propan-2-ol.
  • Molecular Weight : 174.24 g·mol⁻¹ (C₁₂H₁₄O).
  • Key Differences : Lack of heterocyclic nitrogen reduces hydrogen-bonding capacity, limiting biological target engagement .

Table 1: Key Properties of 1-(1H-Indazol-1-yl)propan-2-ol and Analogues

Compound Molecular Weight (g·mol⁻¹) Heterocycle Functional Groups Notable Properties
This compound 164.21 Indazole Secondary alcohol High aromaticity, moderate solubility
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol 162.18 Benzimidazole Primary alcohol Enhanced metabolic stability
3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol 202.25 Imidazole Phenyl, secondary alcohol High hydrophobicity
3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol 157.17 Triazole Hydroxymethyl, alcohol Click chemistry utility
2-(1H-Inden-1-yl)-propan-2-ol 174.24 Indene Tertiary alcohol Low polarity, limited bioactivity

Key Research Findings

  • Indazole vs. Benzimidazole : Indazole derivatives exhibit stronger π-π interactions in kinase binding pockets compared to benzimidazoles, making them preferred in oncology drug design .
  • Triazole Utility : Triazole-containing compounds (e.g., 1b2b) demonstrate superior antifungal activity due to triazole’s ability to coordinate fungal CYP51 heme iron .
  • Solubility Trends : Alcohol-containing analogues (e.g., this compound) show better aqueous solubility than ketone or phenyl-substituted derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1H-indazol-1-yl)propan-2-ol, and what reaction conditions ensure high yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1H-indazole with a propan-2-ol derivative (e.g., epoxide or halogenated propanol) under basic conditions (e.g., KOH/EtOH) facilitates substitution at the indazole N1 position. Oxidation-reduction steps may be required to stabilize intermediates; sodium borohydride (NaBH₄) is effective for reducing carbonyl groups if needed .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₂N₂O).
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELXL for refinement .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .

Advanced Research Questions

Q. What experimental strategies can elucidate the biological activity of this compound, particularly its interaction with protein targets?

  • Methodology :

  • In Silico Docking : Use software like AutoDock Vina to predict binding modes with kinases or receptors (e.g., benzimidazole analogs target tyrosine kinases ).
  • In Vitro Assays : Conduct enzyme inhibition assays (e.g., fluorescence-based kinase assays) and cell viability tests (MTT assay) to evaluate anticancer or antimicrobial activity. Compare results with structurally related compounds (e.g., benzimidazole-propanol derivatives in ) .
    • Data Interpretation : Address discrepancies in bioactivity data by standardizing assay protocols (e.g., ATP concentration in kinase assays) .

Q. How can researchers resolve contradictions in reported bioactivity data for indazole-propanol derivatives?

  • Case Study : shows varying antimicrobial/anticancer activities for similar compounds (e.g., 1-(1-ethylbenzimidazol-2-yl)propan-1-ol hydrochloride has high anticancer activity but moderate antimicrobial effects).
  • Resolution Strategies :

  • Validate assays using positive controls (e.g., doxorubicin for cytotoxicity).
  • Perform dose-response curves to establish IC₅₀ values.
  • Explore structural modifications (e.g., substituents on indazole) to enhance specificity .

Q. What crystallographic techniques are suitable for analyzing this compound, and how are data processed?

  • Workflow :

Crystallization : Use vapor diffusion (e.g., ethanol/water mixtures) to grow single crystals.

Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution : SHELXT for space-group determination and SHELXL for refinement, including hydrogen-bonding networks .

  • Output : Report bond lengths, angles, and torsion angles to validate the indazole-propanol linkage.

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